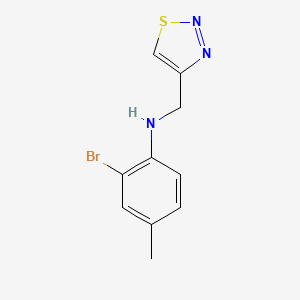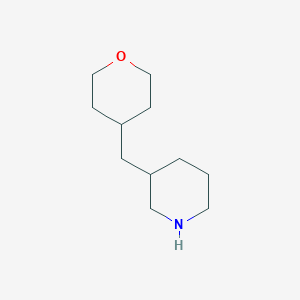
3-((Tetrahydro-2h-pyran-4-yl)methyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine is a compound that features a piperidine ring substituted with a tetrahydro-2H-pyran-4-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine can be achieved through several synthetic routes. One common method involves the ring-expansion of monocyclopropanated pyrroles and furans. This process is stereoselective, scalable, and metal-free, featuring a cyclopropylcarbinyl cation rearrangement as the key step. The selective cleavage of the unactivated endocyclic cyclopropane C−C bond is achieved, leading to the formation of highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of readily available starting materials and efficient catalytic systems. For example, the use of hexamethylenetetramine (HMTA) as a catalyst in a one-pot synthesis of pyran derivatives has been reported. This method involves the condensation of aldehydes, malononitrile, and 1,3-dicarbonyl compounds under aqueous conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction and conditions employed.
Applications De Recherche Scientifique
3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act as a neuroprotectant by inhibiting specific enzymes or receptors involved in neurodegenerative diseases. The compound’s structure allows it to interact with GABA receptors, influencing neurotransmitter uptake and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
Piperidine: A six-membered ring containing five carbon atoms and one nitrogen atom.
Uniqueness
3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine is unique due to its combination of a piperidine ring and a tetrahydro-2H-pyran-4-ylmethyl group. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
3-(oxan-4-ylmethyl)piperidine |
InChI |
InChI=1S/C11H21NO/c1-2-11(9-12-5-1)8-10-3-6-13-7-4-10/h10-12H,1-9H2 |
Clé InChI |
KIYFBFODLKVKSY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)CC2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



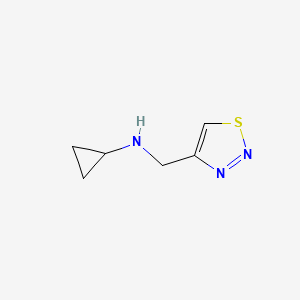
![Butyl[(2,4-dimethylphenyl)methyl]amine](/img/structure/B13242605.png)
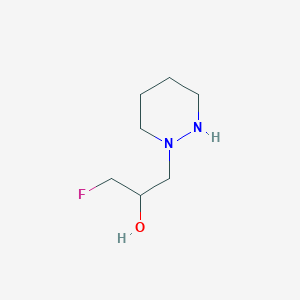
![N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13242622.png)
![4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13242631.png)
amine](/img/structure/B13242632.png)

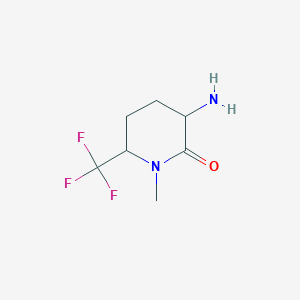
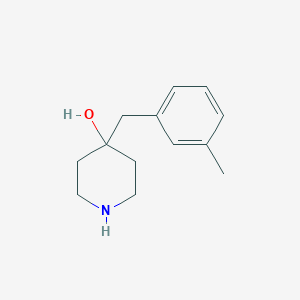
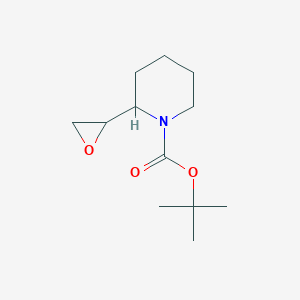

![2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol](/img/structure/B13242656.png)
